N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopropylethanediamide
Description
N'-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopropylethanediamide is a synthetic organic compound characterized by a piperidine core substituted at the 2-position with a benzenesulfonyl group and an ethyl chain terminating in an ethanediamide moiety. The benzenesulfonyl group is a strong electron-withdrawing substituent, which may enhance polarity and reduce lipophilicity compared to analogous compounds with alkyl or aryl groups .
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-cyclopropyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c22-17(18(23)20-14-9-10-14)19-12-11-15-6-4-5-13-21(15)26(24,25)16-7-2-1-3-8-16/h1-3,7-8,14-15H,4-6,9-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVNPKPYFBPCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopropylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl moiety, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Research has demonstrated that N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopropylethanediamide exhibits several promising biological activities:
- Antimicrobial Activity :
- Cytotoxicity :
- Enzyme Inhibition :
Therapeutic Implications
The therapeutic potential of this compound is under investigation across various domains:
- Antimicrobial Development : Given its antimicrobial properties, this compound could serve as a lead for developing new antibiotics or antiseptic agents. Research indicates that derivatives may suppress microbial biofilm formation, enhancing their efficacy against resistant strains .
- Cancer Treatment : The cytotoxic effects observed suggest potential applications in oncology. Further studies are required to elucidate its mechanisms of action and optimize its structure for enhanced selectivity and potency against cancer cells .
Case Study 1: Antimicrobial Evaluation
A study published in Molecules evaluated new thiopyrimidine–benzenesulfonamide compounds, revealing that derivatives similar to this compound exhibited significant antimicrobial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The findings suggest the compound's potential as a model for developing novel antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
Research focusing on the cytotoxic effects of structurally related compounds demonstrated selective action against various cancer cell lines. The study utilized both in vitro assays and molecular docking techniques to assess binding affinities and potential mechanisms of action, indicating that modifications to the core structure could enhance therapeutic efficacy .
Mechanism of Action
The mechanism by which N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopropylethanediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways.
Comparison with Similar Compounds
Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
Structural Differences :
- Cyclopropylfentanyl features a 4-anilidopiperidine scaffold with a phenethyl group and cyclopropanecarboxamide, whereas the target compound has a piperidin-2-yl core with a benzenesulfonyl group and ethanediamide.
- The anilido group in cyclopropylfentanyl is replaced by a sulfonyl group in the target compound.
Pharmacological and Physicochemical Properties :
Research Findings :
- The target compound’s structural divergence may mitigate opioid-like effects, though empirical data are lacking.
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide
Structural Differences :
- This compound shares a piperidine core but substitutes the 4-position with phenyl and phenethyl groups, coupled with a butanamide chain.
Key Properties :
- The absence of a sulfonyl group increases lipophilicity compared to the target compound. The butanamide chain may confer flexibility in receptor interactions.
Activity :
- Analogous piperidinyl butanamides are explored as opioids or analgesics, but the target compound’s ethanediamide and sulfonyl groups could redirect activity toward non-opioid targets (e.g., enzymes or ion channels) .
Benzathine Benzylpenicillin
Structural Differences :
- A β-lactam antibiotic with a dibenzylethylenediamine salt, structurally distinct from the target compound.
Comparison Basis :
- Both compounds feature complex amine derivatives, but the target compound’s sulfonyl and cyclopropyl groups suggest divergent synthesis and purification challenges.
Mesoridazine 5-Sulfoxide
Structural Differences :
- A phenothiazine antipsychotic with a sulfoxide group, contrasting with the target compound’s sulfonyl moiety.
Key Properties :
- Sulfonyl groups are more oxidized than sulfoxides, increasing polarity and hydrogen-bonding capacity. This could render the target compound less membrane-permeable than mesoridazine but more resistant to metabolic oxidation .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Synthetic Accessibility : The benzenesulfonyl group may complicate synthesis compared to simpler substituents in analogs, necessitating optimized protocols.
- Pharmacological Profiling: No direct activity data exist for the target compound. In vitro assays against opioid, serotonin, or sigma receptors are warranted.
- Metabolic Stability : The sulfonyl group may confer resistance to cytochrome P450 oxidation, a hypothesis testable via liver microsome studies.
Biological Activity
N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopropylethanediamide, with the CAS number 898449-86-0, is a complex organic compound notable for its potential biological activities. This article presents an overview of its biological properties, synthesis, and relevant research findings.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its interactions with specific receptors and enzymes. Key areas of investigation include:
- Acetylcholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. Although specific data on this compound is limited, structural analogs suggest potential as AChE inhibitors .
- MDM2 Inhibition : The compound may also act as an MDM2 inhibitor, which is crucial in cancer therapy. MDM2 regulates the p53 tumor suppressor pathway, and compounds targeting this interaction could have significant therapeutic implications .
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving the coupling of appropriate piperidine derivatives with sulfonyl and cyclopropyl groups. The detailed synthetic routes are essential for understanding the compound's availability for biological testing.
Case Studies
- In Vitro Studies : Initial studies have focused on the compound's binding affinity to various receptors using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies are crucial for elucidating its pharmacodynamics and potential side effects.
- Comparative Analysis : A comparative analysis with structurally similar compounds indicates that the unique combination of functional groups in this compound may enhance its bioactivity compared to simpler analogs .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-cyclopropylethanediamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the benzenesulfonyl-piperidine intermediate via nucleophilic substitution between 1-(benzenesulfonyl)piperidine and an ethyl halide derivative.
- Step 2 : Amidation with cyclopropylamine under anhydrous conditions using coupling agents like EDC/HOBt.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization.
Key parameters include pH control during substitution (pH 9–10, Na₂CO₃) and inert gas protection for amidation .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify benzenesulfonyl, piperidine, and cyclopropane moieties (e.g., δ 7.5–8.0 ppm for aromatic protons).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 421.18).
- X-ray Crystallography : Resolve conformational ambiguities in the piperidine-ethyl linkage .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, safety goggles, and respirators (if dust is generated).
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized in the benzenesulfonyl-piperidine coupling step?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and catalyst loading (e.g., Pd(OAc)₂).
- Statistical Analysis : Use ANOVA to identify significant factors. For example, THF at 50°C increases yield to 78% compared to 62% in DMF .
- Table 1 : Yield Optimization under Different Conditions
| Solvent | Temp (°C) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 5 | 62 |
| THF | 50 | 5 | 78 |
| DCM | 40 | 10 | 65 |
Q. What mechanisms explain contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from:
- Conformational Flexibility : The piperidine ring’s chair-boat interconversion alters binding pocket accessibility.
- Metabolite Interference : Oxidized sulfone derivatives (e.g., from CYP450 metabolism) may exhibit off-target effects.
- Assay Validation : Use isothermal titration calorimetry (ITC) to validate binding constants and rule out assay artifacts .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with serotonin receptors) to prioritize derivatives with stable binding.
- ADME Prediction : Tools like SwissADME predict logP (optimal: 2–3) and CYP450 inhibition risks.
- Case Study : Methylation of the cyclopropane ring reduces logP from 3.1 to 2.4, improving aqueous solubility .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability in aqueous buffers?
- Methodological Answer :
- pH-Dependent Degradation : Hydrolysis of the ethanediamide group accelerates at pH < 5 or > 8.
- Experimental Design Flaws : Some studies omit stabilizers (e.g., 0.1% BSA) or use non-degassed buffers.
- Resolution : Conduct stability tests under controlled conditions (pH 7.4, 37°C, N₂ atmosphere) with HPLC monitoring .
Key Research Gaps and Future Directions
- Synthetic Chemistry : Develop flow-chemistry approaches for scalable, impurity-free synthesis .
- Biological Studies : Explore the compound’s potential as a sigma-1 receptor modulator using radioligand displacement assays .
- Material Science : Investigate its use as a ligand for metal-organic frameworks (MOFs) with gas storage applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
